molecular formula C25H28N4O6S B13176009 (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid

(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B13176009
M. Wt: 512.6 g/mol
InChI Key: OHSCCJGQFCHGBV-DMJCMNNJSA-N
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Description

The compound (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazole, thiazole, and pyrrolidine rings, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the thiazole and imidazole groups. The final steps involve the addition of the phenylmethoxycarbonyl and tert-butoxycarbonyl protecting groups. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium azide, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid: is unique due to its combination of multiple functional groups and rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C25H28N4O6S

Molecular Weight

512.6 g/mol

IUPAC Name

(2R,3S,5R)-5-(imidazol-1-ylmethyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonyl-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C25H28N4O6S/c1-24(2,3)35-22(32)25(14-28-10-9-26-15-28)11-18(21(30)31)20(19-12-27-16-36-19)29(25)23(33)34-13-17-7-5-4-6-8-17/h4-10,12,15-16,18,20H,11,13-14H2,1-3H3,(H,30,31)/t18-,20+,25+/m0/s1

InChI Key

OHSCCJGQFCHGBV-DMJCMNNJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@]1(C[C@@H]([C@@H](N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CN=C4

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C(N1C(=O)OCC2=CC=CC=C2)C3=CN=CS3)C(=O)O)CN4C=CN=C4

Origin of Product

United States

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